molecular formula C15H15NO B4954197 N,3-diphenylpropanamide CAS No. 3271-81-6

N,3-diphenylpropanamide

Cat. No.: B4954197
CAS No.: 3271-81-6
M. Wt: 225.28 g/mol
InChI Key: OVWGAGKOPGNUGC-UHFFFAOYSA-N
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Description

N,3-Diphenylpropanamide is an organic compound featuring a propanamide backbone substituted with phenyl groups at the nitrogen (N-phenyl) and the third carbon (3-phenyl) positions. This structural arrangement confers unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry, organic synthesis, and material science. The compound’s amide group enables hydrogen bonding and participation in diverse reactions, while the aromatic phenyl groups enhance stability and π-π interactions. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol .

Properties

IUPAC Name

N,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGAGKOPGNUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295230
Record name N,3-Diphenylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-81-6
Record name N-Phenylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3271-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 100690
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Record name Hydrocinnamanilide
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Record name N,3-Diphenylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenylpropanamide typically involves the reaction of benzenepropanamide with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile, which is then hydrogenated to form 3,3-diphenylpropylamine. This intermediate is further reacted with aldehyde to form a Schiff base, followed by methylation and hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-Diphenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of C–N and C–O coupling products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,3-Diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidative reactions, it forms C–N and C–O bonds through the action of hypervalent iodine reagents . The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

Positional Isomers and Substituent Effects

N-(3-Nitrophenyl)-3,3-Diphenylpropanamide Structure: Features a nitro (-NO₂) group at the meta position of the N-phenyl ring. Properties: The electron-withdrawing nitro group enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. Compared to N,3-diphenylpropanamide, this compound exhibits stronger antimicrobial activity due to the nitro group’s ability to disrupt microbial enzyme systems . Applications: Investigated as a precursor in anticancer drug development .

N-(4-Nitrophenyl)-3,3-Diphenylpropanamide Structure: Nitro group at the para position of the N-phenyl ring. Comparison: The para-nitro substitution reduces steric hindrance compared to the meta isomer, leading to higher solubility in polar solvents. However, its biological activity is less pronounced due to reduced interaction with target enzymes .

N-(3-Acetylaminophenyl)-3-Phenylpropanamide Structure: Acetylamino (-NHCOCH₃) group at the meta position. Properties: The acetylated amine enhances metabolic stability compared to primary amines. This compound shows moderate kinase inhibition, making it a candidate for neurodegenerative disease research .

Backbone Modifications

N,N’-1,4-Phenylenebis(3-Phenylpropanamide)

  • Structure : Two 3-phenylpropanamide units linked via a 1,4-phenylene group.
  • Properties : The extended conjugated system increases thermal stability (decomposition temperature >250°C) and fluorescence properties. Used in polymer science and as a ligand in coordination chemistry .

3-Chloro-N-(2,6-Dichlorophenyl)propanamide

  • Structure : Chlorine substituents on the phenyl ring and propanamide backbone.
  • Comparison : The electronegative chlorine atoms enhance oxidative stability but reduce solubility in aqueous media. This compound is primarily used in agrochemicals as a herbicide intermediate .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromoacetyl) enhance reactivity and biological targeting but may reduce bioavailability .
  • Hydrophilic substituents (e.g., hydroxyethyl, dimethylamino) improve solubility and blood-brain barrier penetration, critical for CNS drug candidates .

Biological Activity

N,3-Diphenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of appropriate amines with propanoyl chloride derivatives. The synthesis typically involves:

  • Reactants : 3-Diphenylpropanoyl chloride and selected amines.
  • Conditions : The reaction is often carried out under controlled temperatures to optimize yields.
  • Characterization : The synthesized compounds are characterized using techniques such as IR and NMR spectroscopy to confirm their structures.

Antimicrobial Properties

This compound derivatives have shown significant antimicrobial activity. Research indicates:

  • Antibacterial Activity : Compounds derived from this compound exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated higher efficacy against Escherichia coli and Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : The same derivatives have also been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results in comparison to griseofulvin .

Anthelmintic Activity

The synthesized compounds have been evaluated for their anthelmintic effects using models like the housefly worm method. Notably:

  • Compounds VII and VIII exhibited maximum anthelmintic activity at doses of 50 and 100 mg/mL, outperforming the standard drug albendazole in terms of minimal paralyzing and death times in both housefly and earthworm models .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismEfficacy Compared to Standard DrugReference
AntibacterialE. coliHigher than ciprofloxacin
AntibacterialPseudomonas aeruginosaHigher than ciprofloxacin
AntifungalCandida albicansHigher than griseofulvin
AntifungalAspergillus nigerHigher than griseofulvin
AnthelminticHousefly wormHigher than albendazole
AnthelminticEarthwormHigher than albendazole

Case Studies

Several studies have explored the potential applications of this compound in cancer therapy:

  • Cytotoxicity Against Cancer Cells : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on breast cancer cells (MCF-7) while showing low toxicity to normal cells. This suggests a potential for developing targeted cancer therapies based on these compounds .
  • Mechanism of Action : The underlying mechanisms include apoptosis induction in cancer cells, which is critical for effective cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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